molecular formula C64H33N16Yb B12690824 Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) CAS No. 12369-80-1

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)

Cat. No.: B12690824
CAS No.: 12369-80-1
M. Wt: 1199.1 g/mol
InChI Key: MCAOZTCBGJSKRB-UHFFFAOYSA-O
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Description

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) is a complex chemical compound with the molecular formula C64H32N16Yb. It is a coordination compound where the central ytterbium ion is coordinated by two phthalocyanine ligands. This compound is known for its unique electronic and optical properties, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) typically involves the reaction of ytterbium salts with phthalocyanine ligands under controlled conditions. One common method is to react ytterbium chloride with phthalocyanine in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The process would include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of ytterbium.

    Reduction: It can be reduced, typically using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the mixture.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while reduction could produce ytterbium(II) species.

Scientific Research Applications

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Medicine: Explored for its role in diagnostic imaging, particularly in magnetic resonance imaging (MRI) due to the paramagnetic properties of ytterbium.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) exerts its effects is largely dependent on its electronic structure. The phthalocyanine ligands create a conjugated system that allows for efficient electron transfer. In biological applications, the compound can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) can be compared with other phthalocyanine complexes, such as:

  • Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]neodymate(1-)
  • Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-)

These compounds share similar structures but differ in the central metal ion. The unique properties of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) arise from the specific electronic configuration of ytterbium, which influences its reactivity and applications.

Properties

CAS No.

12369-80-1

Molecular Formula

C64H33N16Yb

Molecular Weight

1199.1 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+)

InChI

InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1

InChI Key

MCAOZTCBGJSKRB-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3]

Origin of Product

United States

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